molecular formula C12H18N2O B13608904 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine

2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine

Cat. No.: B13608904
M. Wt: 206.28 g/mol
InChI Key: MCMSYXYLIRTCQU-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.

    Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a base.

    Piperidinyl Group Introduction: The piperidinyl group is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylpyridine: Lacks the piperidinyl group, which may result in different chemical and biological properties.

    3-Methyl-5-(piperidin-4-yl)pyridine: Lacks the methoxy group, potentially affecting its reactivity and interactions.

    2-Methoxy-5-(piperidin-4-yl)pyridine: Similar structure but different substitution pattern, leading to variations in properties.

Uniqueness

2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and piperidinyl groups may enhance its solubility and ability to interact with various targets.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methoxy-3-methyl-5-piperidin-4-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-9-7-11(8-14-12(9)15-2)10-3-5-13-6-4-10/h7-8,10,13H,3-6H2,1-2H3

InChI Key

MCMSYXYLIRTCQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCNCC2

Origin of Product

United States

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